Sulfamethoxazole N1-beta-D-Glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfamethoxazole N1-beta-D-Glucoside: is a derivative of sulfamethoxazole, a well-known sulfonamide antibiotic. This compound is characterized by the addition of a beta-D-glucoside moiety to the sulfamethoxazole structure. It is primarily used as a reference standard in pharmaceutical testing and research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sulfamethoxazole N1-beta-D-Glucoside typically involves the glycosylation of sulfamethoxazole with a suitable glucosyl donor under controlled conditions. The reaction is often catalyzed by an acid or enzyme to facilitate the formation of the glycosidic bond. The process may involve steps such as protection and deprotection of functional groups to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: Sulfamethoxazole N1-beta-D-Glucoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the glucoside moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, Sulfamethoxazole N1-beta-D-Glucoside is used as a reference standard for analytical method development and validation. It helps in the identification and quantification of impurities in pharmaceutical formulations .
Biology: In biological research, this compound is used to study the metabolism and biotransformation of sulfamethoxazole derivatives. It serves as a model compound to understand the glucuronidation process in living organisms .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its antimicrobial properties and its role in drug metabolism and pharmacokinetics .
Industry: In the pharmaceutical industry, this compound is used in quality control and assurance processes. It ensures the consistency and safety of sulfamethoxazole-containing products .
Mechanism of Action
Sulfamethoxazole N1-beta-D-Glucoside exerts its effects by inhibiting bacterial dihydrofolic acid synthesis. This inhibition occurs due to its structural similarity to para-aminobenzoic acid (PABA), a substrate required for folic acid synthesis in bacteria. By competing with PABA, the compound disrupts the production of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Sulfamethoxazole: The parent compound, widely used as an antibiotic.
Sulfamethoxazole N4-Glucoside: Another glucoside derivative with similar properties.
Sulfamethoxazole N1-Glucuronide: A glucuronide conjugate formed during metabolism.
Uniqueness: Sulfamethoxazole N1-beta-D-Glucoside is unique due to its specific glucoside moiety, which influences its solubility, stability, and biological activity. This modification can affect its pharmacokinetics and pharmacodynamics, making it distinct from other sulfamethoxazole derivatives .
Properties
Molecular Formula |
C16H21N3O8S |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
4-amino-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H21N3O8S/c1-8-6-12(18-27-8)19(28(24,25)10-4-2-9(17)3-5-10)16-15(23)14(22)13(21)11(7-20)26-16/h2-6,11,13-16,20-23H,7,17H2,1H3/t11-,13-,14+,15-,16-/m1/s1 |
InChI Key |
ACSPXSJPXJZKGJ-YMILTQATSA-N |
Isomeric SMILES |
CC1=CC(=NO1)N([C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)S(=O)(=O)C3=CC=C(C=C3)N |
Canonical SMILES |
CC1=CC(=NO1)N(C2C(C(C(C(O2)CO)O)O)O)S(=O)(=O)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.